molecular formula C12H10N4O4 B3596106 4-methoxy-3-nitro-N-(pyrazin-2-yl)benzamide

4-methoxy-3-nitro-N-(pyrazin-2-yl)benzamide

Cat. No.: B3596106
M. Wt: 274.23 g/mol
InChI Key: XKTSGOXUXZYWHF-UHFFFAOYSA-N
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Description

“4-methoxy-3-nitro-N-2-pyrazinylbenzamide” is a chemical compound . Its empirical formula is C14H14N2O3 and its molecular weight is 258.27 . It is a light tan solid .


Molecular Structure Analysis

The molecular structure of “4-methoxy-3-nitro-N-2-pyrazinylbenzamide” is complex. The compound has a molecular formula of C12H10N4O4 and an average mass of 274.232 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

“4-methoxy-3-nitro-N-2-pyrazinylbenzamide” is a light tan solid . It is insoluble in water . Its empirical formula is C14H14N2O3 and its molecular weight is 258.27 .

Future Directions

While specific future directions for “4-methoxy-3-nitro-N-2-pyrazinylbenzamide” are not available, there is ongoing research in the field of chemical compounds and their potential applications .

Properties

IUPAC Name

4-methoxy-3-nitro-N-pyrazin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c1-20-10-3-2-8(6-9(10)16(18)19)12(17)15-11-7-13-4-5-14-11/h2-7H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTSGOXUXZYWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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